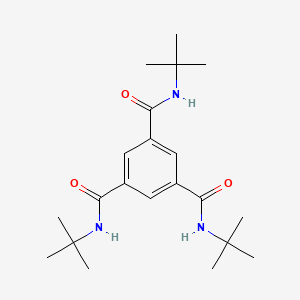

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide

Description

N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide is a benzene-1,3,5-tricarboxamide derivative featuring three bulky tert-butyl substituents on the amide nitrogen atoms. This compound belongs to a class of molecules known for their ability to form supramolecular structures via hydrogen bonding and van der Waals interactions. The tert-butyl groups impart steric hindrance, influencing solubility, thermal stability, and self-assembly behavior.

Properties

IUPAC Name |

1-N,3-N,5-N-tritert-butylbenzene-1,3,5-tricarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-19(2,3)22-16(25)13-10-14(17(26)23-20(4,5)6)12-15(11-13)18(27)24-21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHZUINRDLKKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)(C)C)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729258 | |

| Record name | N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160535-57-9 | |

| Record name | N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide typically involves the following steps:

Starting Material: The synthesis begins with benzene-1,3,5-tricarboxylic acid.

Amidation Reaction: The carboxylic acid groups are converted to amides using tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of amide groups, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amide groups can be oxidized or reduced under specific conditions, although the bulky tert-butyl groups provide steric protection.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Oxidation: Oxidation of the amide groups can lead to the formation of carboxylic acids.

Reduction: Reduction of the amide groups can yield the corresponding amines.

Hydrolysis: Hydrolysis results in the formation of benzene-1,3,5-tricarboxylic acid and tert-butylamine.

Scientific Research Applications

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding.

Medicine: Research into its potential as a drug delivery agent or as a scaffold for drug design is ongoing.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its amide groups. In biological systems, its bulky structure can influence molecular interactions by providing steric hindrance, which can affect binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Benzene-1,3,5-Tricarboxamide Derivatives

Substituent Effects on Solubility and Stability

- Tert-butyl groups : The steric bulk of tert-butyl substituents likely reduces solubility in polar solvents while enhancing thermal stability due to restricted molecular motion. This contrasts with linear alkyl chains (e.g., n-octyl in a-BTA), which improve solubility in organic solvents but offer lower thermal resistance .

- Aromatic substituents: Pyridyl (3-pyridinyl) and cyanophenyl groups introduce polarity and π-π stacking capabilities, enabling solubility in DMSO and applications in supramolecular chemistry. However, their thermal stability is moderate compared to bulky alkyl chains .

- Long-chain branched alkyls : Compounds like N,N',N''-Tris(4-dodecylhexadecyl) exhibit extreme hydrophobicity and high thermal stability, making them suitable for surface-active applications .

Self-Assembly and Functional Behavior

- Trihexyl derivative () : NMR studies reveal columnar self-assembly driven by hydrogen bonding between amide groups and van der Waals interactions of hexyl chains. The tert-butyl analogue may exhibit disrupted packing due to steric effects, favoring amorphous phases over ordered structures .

- Pyridyl derivatives (): These form hydrogen-bonded networks with solvents or counterions, enabling tailored supramolecular frameworks. In contrast, tert-butyl groups lack hydrogen-bond donors, limiting such interactions .

Biological Activity

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is a complex organic compound characterized by its bulky tert-butyl groups and three amide linkages to a benzene core. This structural configuration imparts unique steric and electronic properties that influence its biological activity and potential applications in various scientific fields.

- Chemical Formula : CHNO

- Molecular Weight : 480.52 g/mol

- CAS Number : 160535-57-9

The presence of the bulky tert-butyl groups contributes to significant steric hindrance, affecting the compound's reactivity and interactions with biological systems.

The biological activity of N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is primarily influenced by its ability to interact with various biological targets:

- Ligand Properties : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions through its amide groups. This property is crucial in biochemical assays and drug design.

- Steric Hindrance : The bulky tert-butyl groups create steric barriers that can modulate enzyme-substrate interactions, potentially influencing reaction rates and specificity .

Biological Applications

Research into the biological applications of N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide has revealed several promising avenues:

- Drug Delivery Systems : Its structural characteristics make it a candidate for use in drug delivery systems where controlled release and targeted delivery are essential.

- Enzyme Studies : The compound's steric hindrance allows for the investigation of enzyme mechanisms and substrate binding affinities, aiding in the understanding of enzymatic processes.

- Material Science : In polymer chemistry, it serves as a building block for supramolecular structures due to its ability to self-assemble and form stable interactions with other molecules .

Case Study 1: Drug Delivery Applications

A study demonstrated the potential of N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide as a scaffold for drug delivery. The compound was modified to enhance solubility and biocompatibility, leading to improved cellular uptake of therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that its bulky structure significantly affected binding kinetics. The findings indicated that modifying the steric properties could lead to enhanced or diminished enzymatic activity, providing insights into enzyme regulation mechanisms.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are employed for preparing N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide?

Synthesis typically involves reacting benzene-1,3,5-tricarbonyl chloride with tert-butylamine under inert conditions. Post-reaction purification via column chromatography yields the target compound. Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl proton signals at δ ~1.3 ppm) and MALDI-TOF-MS for molecular weight validation .

Q. How do researchers characterize the supramolecular interactions of this compound in solution?

NMR spectroscopy (e.g., NOESY, DOSY) is critical for probing self-assembly in solution. For example, diffusion-ordered spectroscopy (DOSY) can distinguish monomeric and aggregated states by measuring diffusion coefficients. Computational methods (DFT, molecular dynamics) complement experimental data to model hydrogen-bonding networks and π-π interactions .

Q. What are the key structural features influencing crystallization behavior?

The tert-butyl groups impose steric hindrance, directing crystal packing via van der Waals interactions. X-ray crystallography reveals columnar arrangements stabilized by intermolecular amide hydrogen bonds. Comparative studies with cyclopropyl or hexyl analogs show that bulky substituents reduce π-stacking efficiency .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the self-assembly kinetics of N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide?

In polar solvents (e.g., chloroform), temperature-dependent NMR studies show increased aggregation at lower temperatures due to enhanced hydrogen bonding. Kinetic trapping in non-polar solvents (e.g., hexane) leads to metastable aggregates, resolvable via variable-temperature solid-state NMR .

Q. What computational approaches resolve discrepancies between solution and solid-state structural data?

Discrepancies arise when solution NMR suggests dynamic aggregates, while X-ray crystallography captures static arrangements. Hybrid DFT-MD simulations reconcile these by modeling solvent effects. For example, explicit solvent models predict solvation shells that stabilize transient assemblies not observed in the solid state .

Q. How can advanced spectroscopic techniques (e.g., VT-NMR, EPR) elucidate chiral amplification in supramolecular systems?

Variable-temperature (VT) NMR tracks helical bias in columnar stacks, while EPR with spin probes quantifies local order. Chiral amplification arises from cooperative interactions between enantiopure tert-butyl groups, measurable via Cotton effects in circular dichroism (CD) spectra .

Q. What strategies mitigate steric clashes in functionalized derivatives for tailored material properties?

Introducing flexible spacers (e.g., oligodimethylsiloxane chains) between the benzene core and tert-butyl groups reduces steric strain. This enhances solubility and enables tunable liquid crystalline phases, validated via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes conflict in describing hydrogen-bonding networks?

Solution NMR may average hydrogen-bond lifetimes, whereas X-ray crystallography captures static snapshots. For example, dynamic amide proton exchange in solution (observed via line broadening) contrasts with fixed hydrogen bonds in crystals. Time-resolved IR spectroscopy can bridge this gap by probing bond dynamics .

Methodological Recommendations

Q. What experimental protocols optimize reproducibility in supramolecular polymerization studies?

- Controlled Solvent Evaporation : Slow evaporation from dichloromethane/hexane mixtures yields homogeneous films for AFM or TEM.

- Concentration Gradients : Dilution studies (10⁻³–10⁻⁶ M) with fluorescence correlation spectroscopy (FCS) identify critical aggregation concentrations.

- Cross-Validation : Combine SAXS/WAXS with computational models to correlate nanoscale order with molecular packing .

Q. How should researchers address batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.